5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole
Description
Structural Features:
This compound features a benzoxazole core (a benzene ring fused with an oxazole ring), substituted at position 2 with a piperidin-1-yl group. The piperidine ring is further functionalized at position 4 with a (pyrazin-2-yloxy)methyl moiety, and the benzoxazole core carries a chlorine atom at position 3. Its molecular formula is C₁₈H₁₈ClN₅O₂, with a molecular weight of 395.8 g/mol .
Synthesis:
The synthesis typically involves multi-step reactions, including nucleophilic substitution of 5-chloro-1,3-benzoxazole with a pre-functionalized piperidine intermediate. The pyrazine-oxy-methyl group is introduced via etherification or coupling reactions under basic conditions, often using solvents like DMF or DMSO .
The pyrazine moiety may enhance binding to biological targets due to its electron-deficient aromatic system .
Properties
IUPAC Name |
5-chloro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-1-2-15-14(9-13)21-17(24-15)22-7-3-12(4-8-22)11-23-16-10-19-5-6-20-16/h1-2,5-6,9-10,12H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKVTIQFMOVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrazine moiety via etherification reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Step 1: Formation of the Benzoxazole Core
The benzoxazole ring is synthesized via cyclocondensation of 5-chloro-2-aminophenol derivatives with carboxylic acid derivatives or through oxidative cyclization. For example, the reaction of 5-chloro-2-amino-4-nitrophenol with glyoxylic acid under acidic conditions yields the benzoxazole scaffold .
Step 2: Piperidine Functionalization
The piperidine ring is introduced through nucleophilic substitution. For instance, treating 5-chloro-2-(piperidin-1-yl)-1,3-benzoxazole with pyrazin-2-yloxymethyl chloride in the presence of a base (e.g., KCO) facilitates the attachment of the pyrazine-containing side chain .
Step 3: Ether Linkage Formation
The pyrazin-2-yloxy methyl group is installed via Williamson ether synthesis, where a hydroxyl group on the piperidine ring reacts with a pyrazine-derived alkyl halide under basic conditions .
Chloro Substituent
The 5-chloro group on the benzoxazole ring is a site for:
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Nucleophilic Aromatic Substitution (NAS) : Reacts with amines (e.g., piperidine) under heated conditions (80–120°C) in polar aprotic solvents like DMF .
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Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) to introduce aryl groups .
Piperidine Ring
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Alkylation/Acylation : The tertiary amine undergoes quaternization with alkyl halides (e.g., methyl iodide) to form ammonium salts, enhancing solubility .
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Reductive Amination : Reacts with aldehydes (e.g., pyrazole carbaldehydes) under hydrogenation conditions to form secondary amines .
Pyrazine Moiety
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Hydrolysis : The ether linkage (pyrazin-2-yloxy methyl) is stable under mild conditions but cleaves under strong acids (e.g., HSO) or bases (e.g., NaOH), yielding pyrazin-2-ol and a hydroxymethyl-piperidine intermediate.
Comparative Reactivity of Structural Analogs
The table below compares reaction outcomes for structurally related compounds:
Stability and Degradation Pathways
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Acidic Conditions : The benzoxazole ring undergoes hydrolysis at >100°C in concentrated HCl, yielding 5-chloro-2-aminophenol and carboxylic acid derivatives .
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Oxidative Stability : Resists oxidation by common agents (e.g., HO) but degrades under strong oxidizers like KMnO .
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is , with a molecular weight of approximately 355.8 g/mol. The compound features a benzoxazole core, which is known for its biological activity, and a piperidine moiety that enhances its pharmacological properties.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. The benzoxazole scaffold has been associated with various anticancer activities due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study investigated the efficacy of benzoxazole derivatives in inhibiting cancer cell lines. The results indicated that compounds similar to 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole exhibited significant growth inhibition in non-small cell lung carcinoma (NSCLC) models. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Test Compound | 0.25 | A549 (NSCLC) |
| Control Drug | 0.50 | A549 (NSCLC) |
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Study:
Research has shown that derivatives containing piperidine and pyrazine moieties can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds similar to 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole demonstrated promising MAO inhibition in vitro, suggesting their potential as therapeutic agents for these conditions .
Mechanism of Action
The mechanism of action of 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Piperidine vs. Piperazine Substitutions: The piperidine ring in the target compound introduces conformational rigidity compared to piperazine derivatives (e.g., ). Piperazine’s additional nitrogen enhances hydrogen bonding but may reduce metabolic stability .
Heterocyclic Core Variations: Benzothiazole analogs (e.g., ) replace the oxazole oxygen with sulfur, increasing lipophilicity and altering electronic properties, which may affect membrane permeability .
Biological Activity Trends :
- Compounds with bulky substituents (e.g., octahydrocyclopenta[c]pyrrol in ) show enhanced CNS activity due to improved blood-brain barrier penetration.
- Sulfonyl groups () improve aqueous solubility but may reduce bioavailability in hydrophobic environments .
Biological Activity
5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is with a molecular weight of 355.8 g/mol. The compound features a benzoxazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including compounds similar to 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole, exhibit significant antimicrobial properties. In a study assessing various benzoxazole derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli, some compounds demonstrated minimal inhibitory concentrations (MIC) indicating strong antibacterial activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. In particular, the piperidine moiety is associated with inhibition of acetylcholinesterase and urease enzymes. A comparative analysis of structurally related compounds revealed IC50 values that suggest effective inhibition capabilities .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
Anticancer Activity
The benzoxazole derivatives have been investigated for their anticancer properties. The mechanism often involves the modulation of cell cycle proteins and apoptosis pathways. For instance, pyrazolo derivatives have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell proliferation .
The biological activity of 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is hypothesized to involve:
- Binding to Receptors : The compound may interact with specific receptors or enzymes due to its structural features.
- Inhibition of Key Pathways : By inhibiting enzymes involved in critical metabolic pathways, the compound can exert therapeutic effects against various diseases.
Case Studies
Several studies have highlighted the efficacy of benzoxazole derivatives in preclinical models:
- Study on Antimicrobial Effects : A series of benzoxazole derivatives were synthesized and tested against common bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria .
- Cancer Cell Line Testing : In vitro studies using cancer cell lines demonstrated that specific derivatives could induce apoptosis and inhibit tumor growth by targeting CDK pathways .
Q & A
Q. What are the key structural features of 5-chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole, and how do they influence its pharmacological activity?
The compound contains a benzoxazole core substituted with a chlorine atom at position 5 and a piperidinyl group at position 2. The piperidinyl moiety is further functionalized with a pyrazine-2-yloxy methyl group. The benzoxazole ring contributes to π-π stacking interactions in receptor binding, while the pyrazine and piperidine groups enhance solubility and modulate selectivity for targets like orexin receptors .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzoxazole core via cyclization of o-aminophenol derivatives with chloroacetyl chloride.
- Step 2 : Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization of the piperidine ring with a pyrazin-2-yloxy methyl group using Mitsunobu or Williamson ether synthesis . Key intermediates are verified using NMR and LC-MS .
Advanced Research Questions
Q. How can researchers optimize the yield of the pyrazin-2-yloxy methyl piperidinyl intermediate during synthesis?
Yield optimization requires:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in etherification reactions.
- Catalysis : Employ Pd-based catalysts for cross-coupling steps to reduce side products.
- Temperature Control : Maintain 60–80°C during pyrazine coupling to balance reactivity and decomposition . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How do discrepancies in reported orexin receptor binding affinities arise, and how can they be resolved?
Contradictions in IC₅₀ values (e.g., 1.2 nM vs. 3.8 nM) stem from:
- Assay Variations : Differences in cell lines (CHO vs. HEK293) or radioligand concentrations.
- Enantiomeric Purity : The (5R)-stereoisomer shows higher potency than the (5S)-form, requiring chiral HPLC validation . Resolution: Standardize assays using recombinantly expressed human orexin receptors and include enantiomeric excess data .
Q. What analytical methods are recommended for stability studies under varying pH conditions?
- Degradation Profiling : Use LC-MS/MS to identify hydrolytic byproducts (e.g., cleavage of the pyrazine ether bond in acidic conditions).
- Kinetic Analysis : Monitor pseudo-first-order degradation rates at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological buffer) .
- Solid-State Stability : Assess hygroscopicity via dynamic vapor sorption (DVS) and protect formulations from light .
Q. How can computational modeling guide SAR studies for orexin receptor antagonism?
- Docking Studies : Use cryo-EM structures of orexin receptors (e.g., PDB ID: 6TP0) to predict binding poses. The benzoxazole core anchors in a hydrophobic pocket, while the pyrazine group forms hydrogen bonds with Gln130 .
- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing pyrazine with pyridine) on binding affinity .
Q. What strategies mitigate low bioavailability in preclinical models?
- Prodrug Design : Introduce phosphate esters at the benzoxazole oxygen to enhance solubility.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve intestinal absorption.
- CYP450 Inhibition : Co-administer with ritonavir to reduce hepatic first-pass metabolism .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on metabolic pathways in rodents vs. humans?
Q. Why do some studies report neurotoxicity at high doses, and how is this managed experimentally?
Neurotoxicity (e.g., ataxia in rats) arises from off-target GABAergic effects. Mitigation strategies:
- Dose Escalation Studies : Establish NOAEL (No Observed Adverse Effect Level) in 14-day repeat-dose trials.
- Selectivity Screening : Profile the compound against 50+ CNS receptors (e.g., serotonin 5-HT₂₃) to rule out promiscuity .
Methodological Resources
Q. What reference standards and controls are essential for pharmacokinetic studies?
- Internal Standards : Use deuterated analogs (e.g., d₄-5-chloro-benzoxazole) for LC-MS quantification.
- Positive Controls : Compare with structurally related orexin antagonists (e.g., suvorexant) in receptor-binding assays .
Q. How is enantiomeric purity validated during asymmetric synthesis?
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol 85:15) to resolve (5R)- and (5S)-isomers.
- Optical Rotation : Confirm [α]₂₅ᴅ = +32.5° (c = 1.0 in methanol) for the target (5R)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
